molecular formula C9H13IN2O2 B1405845 1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- CAS No. 1350324-19-4

1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-

Cat. No. B1405845
M. Wt: 308.12 g/mol
InChI Key: JKDLGFNWNZWTHS-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- (hereafter referred to as 1H-Pyrazole) is a heterocyclic organic compound with a five-membered ring structure that contains a nitrogen atom and an iodine atom. The compound has been used in various scientific research applications, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Material Applications

1H-Pyrazole derivatives, including those with iodine substitutions, have been extensively studied for their utility in synthesizing complex organic compounds and materials. The reactivity of the iodo group in such compounds often facilitates cross-coupling reactions, which are pivotal in creating polymers, pharmaceuticals, and advanced materials.

For example, Potapov et al. (2006) investigated the synthesis of monomeric and oligomeric 1,1′-methylenebis-(1H-pyrazoles) containing ethynyl fragments. They explored reactions involving iodine to yield 4,4′-diiodo derivatives, which were then used to create oligomeric compounds through polycondensation. Such oligomers have potential applications in materials science, particularly in the development of new polymeric materials with tailored properties (Potapov, Khlebnikov, & Vasilevskii, 2006).

Furthermore, the synthesis and NMR study of N1-substituted 3,5-dimethoxy-4-halogeno-1H-pyrazoles by Holzer and Gruber (1995) highlight the importance of the structural characterization of pyrazole derivatives in understanding their chemical behavior and potential applications in synthesis and material science (Holzer & Gruber, 1995).

Antimicrobial and Biological Studies

In addition to synthetic applications, pyrazole derivatives are also studied for their biological activities. For instance, Shubhangi et al. (2019) conducted in silico studies on pyrazole-based drug molecules, revealing their interaction behaviors against bacterial targets. Such studies not only help in the development of new antimicrobial agents but also contribute to our understanding of molecular interactions at the biological level (Shubhangi et al., 2019).

Coordination Chemistry

The coordination behavior of pyrazole derivatives with metals has been another area of interest. Hadda et al. (2007) explored the selective coordination of cobalt(II) and copper(II) with armed ligands derived from pyrazole, contributing to the field of coordination chemistry and the development of metal-organic frameworks or catalytic systems (Hadda et al., 2007).

Future Directions

: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications : NIST Chemistry WebBook: 1H-Pyrazole, 1-methyl- : NIST Chemistry WebBook: Pyrazole, 1,4-dimethyl- : NIST Chemistry WebBook: 1H-Pyrazole, 1,3-dimethyl-

properties

IUPAC Name

1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-9(2)13-6-8(14-9)5-12-4-7(10)3-11-12/h3-4,8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDLGFNWNZWTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN2C=C(C=N2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-4-iodopyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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